molecular formula C13H18F2N2 B1472413 {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1506591-23-6

{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1472413
CAS No.: 1506591-23-6
M. Wt: 240.29 g/mol
InChI Key: AORKXTPXHKKJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound with the molecular formula C13H18F2N2. It is a piperidine derivative that features a difluorophenyl group, making it of interest in various fields of research and industry .

Scientific Research Applications

{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial products.

Future Directions

The future directions for research on “{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the pharmacological importance of compounds containing a piperidine ring, this compound could be of interest in the development of new therapeutic agents .

Preparation Methods

The synthesis of {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine typically involves the reaction of 3,5-difluorobenzyl chloride with piperidine, followed by subsequent functional group transformations to introduce the methanamine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The difluorophenyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. This can result in various pharmacological effects, depending on the specific target and context .

Properties

IUPAC Name

[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-4-11(5-13(15)6-12)9-17-3-1-2-10(7-16)8-17/h4-6,10H,1-3,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORKXTPXHKKJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Reactant of Route 3
Reactant of Route 3
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Reactant of Route 4
Reactant of Route 4
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Reactant of Route 5
Reactant of Route 5
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.